molecular formula C5H12ClNO2S B2886623 (3S,4S)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride CAS No. 1808787-92-9

(3S,4S)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride

Cat. No.: B2886623
CAS No.: 1808787-92-9
M. Wt: 185.67
InChI Key: OYXAKOJEGGPLEE-TYSVMGFPSA-N
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Description

(3S,4S)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride is a chemical compound with a complex structure that includes a thiolane ring, an amino group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common method is the cyclization of a suitable amino acid derivative followed by oxidation and subsequent reactions to introduce the thiolane ring and the necessary functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the stereochemistry of the compound, which is crucial for its biological activity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction can lead to the formation of amines or other reduced derivatives.

Scientific Research Applications

(3S,4S)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.

  • Medicine: Potential therapeutic applications include its use as a drug precursor or in the development of new pharmaceuticals.

  • Industry: It may find use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which (3S,4S)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • (3R,4S)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride

  • 3-amino-3-methyl-1lambda6-thiolane-1,1-dione hydrochloride

  • 3-amino-4-methoxy-1lambda6-thiolane-1,1-dione

  • (2R,3R)-3-amino-2-methyl-1lambda6-thiolane-1,1-dione hydrochloride

Uniqueness: (3S,4S)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity compared to its similar compounds.

Properties

IUPAC Name

(3S,4S)-4-methyl-1,1-dioxothiolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-4-2-9(7,8)3-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXAKOJEGGPLEE-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)CC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CS(=O)(=O)C[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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